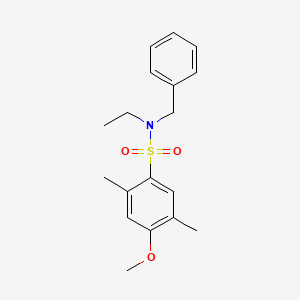

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-14(2)17(22-4)11-15(18)3/h6-12H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDPFZHIBMPMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with N-benzyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-N-ethylbenzenesulfonamide

- N-benzyl-N-ethyl-4-methoxybenzenesulfonamide

- N-benzyl-N-ethyl-2,5-dimethylbenzenesulfonamide

Uniqueness

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzyl group, an ethyl group, a methoxy group, and two methyl groups attached to a benzenesulfonamide core. Its molecular formula is with a molecular weight of 333.45 g/mol. The synthesis typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with N-benzyl-N-ethylamine in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth. By inhibiting enzymes that utilize PABA as a substrate, the compound disrupts bacterial replication and growth. Additionally, it may interact with various receptors and enzymes, modulating their activity and leading to diverse pharmacological effects.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. Studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that compounds with similar structures often possess anti-inflammatory properties. This compound may modulate inflammatory pathways through its interactions with specific enzymes or receptors involved in the inflammatory response. This potential has implications for treating conditions characterized by inflammation.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of sulfonamides and their derivatives:

- Antibacterial Activity : In vitro studies have demonstrated that sulfonamides can inhibit the growth of various bacterial strains. For instance, one study reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus using similar sulfonamide derivatives.

- Inflammation Modulation : Another study explored the anti-inflammatory effects of related compounds in animal models, showing reduced levels of pro-inflammatory cytokines following treatment with sulfonamide derivatives.

- Mechanistic Insights : Research has also delved into the mechanistic aspects of how these compounds interact with bacterial enzymes. The inhibition of dihydropteroate synthase by sulfonamides is a well-documented mechanism leading to bacterial cell death.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-benzyl-N-ethylbenzenesulfonamide | Benzene ring without methoxy and dimethyl groups | Antibacterial |

| N-benzyl-N-ethyl-4-methoxybenzenesulfonamide | Contains only one methyl group | Antimicrobial |

| N-benzyl-N-ethyl-2,5-dimethylbenzenesulfonamide | Lacks methoxy group | Moderate antibacterial activity |

This compound stands out due to its unique combination of methoxy and dimethyl groups which may enhance its reactivity and biological activity compared to other sulfonamides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential alkylation and sulfonylation reactions. For example:

Alkylation : React 2,5-dimethylbenzenesulfonyl chloride with benzylamine and ethylamine under basic conditions (e.g., KCO) to form the N-benzyl-N-ethyl sulfonamide core.

Methoxy Substitution : Introduce the methoxy group via nucleophilic aromatic substitution or coupling reactions, using precursors like 4-methoxybenzene derivatives.

- Characterization : Intermediates are validated via H/C NMR (deuterated solvents like CDCl), high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.

- Spectroscopy :

- NMR : Analyze splitting patterns to confirm substituent positions (e.g., methoxy at C4, methyl groups at C2/C5).

- FT-IR : Validate sulfonamide S=O stretches (~1350–1150 cm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 388.2) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., benzyl/ethyl groups) to the sulfonamide core?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of reactive intermediates.

- Example : In related compounds (e.g., N-benzyl-N-ethyl-4-methoxybenzenesulfonamide derivatives), yields improved from 45% to 72% by optimizing stoichiometry and reaction time .

Q. How should conflicting NMR data between computational predictions and experimental results be resolved?

- Methodological Answer :

Deuterated Solvent Artifacts : Confirm solvent peaks (e.g., residual DMSO-d at δ 2.50 ppm) do not overlap with analyte signals.

Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting materials).

Computational Validation : Use DFT calculations (B3LYP/6-31G* basis set) to simulate NMR shifts and compare with experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or crystal packing effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives with similar substituents?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing methoxy with ethoxy or halogens).

- Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ values) or steric parameters (Taft indices) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.